N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride
Description
Properties
Molecular Formula |
C11H19Cl2N3 |
|---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9;;/h3,5,7,9,12H,4,6,8H2,1-2H3;2*1H |
InChI Key |
FGGHBVOFLVAJHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C2CCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approaches
A prominent method for constructing the pyridine-pyrrolidine scaffold involves palladium-catalyzed cross-coupling reactions. For instance, source describes a protocol where a pyridine derivative is functionalized with a pyrrolidine group using a palladium catalyst. In one example, 6-chloropyridine-2-carboxylic acid methyl ester reacts with pyrrolidine-2-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and a base such as potassium phosphate (K₃PO₄). This reaction proceeds in a mixed solvent system (e.g., dioxane/water) under reflux, achieving coupling at the 6-position of the pyridine ring.
The dimethylamino group is subsequently introduced via nucleophilic substitution. Treatment of the intermediate with dimethylamine in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF) at elevated temperatures (80–100°C) facilitates displacement of a leaving group (e.g., chloride or triflate) at the 2-position. The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid (HCl) in an ethereal solvent, followed by crystallization.
Key Reaction Conditions:
Industrial-Scale Production Techniques
Industrial synthesis emphasizes efficiency and scalability. Source highlights the use of continuous flow reactors to optimize reaction parameters such as residence time and temperature. For example, the coupling of 6-bromopyridine with pyrrolidine in a flow system achieves higher throughput (90% conversion in <30 minutes) compared to batch reactors. Post-reaction purification employs fractional crystallization from ethanol/water mixtures, yielding the free base with >98% purity. Subsequent salt formation with HCl gas in a counter-current absorber ensures uniform particle size distribution.
Table 1: Comparison of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 4–6 hours | 20–30 minutes |
| Conversion Efficiency | 70–75% | 85–90% |
| Purity Post-Crystallization | 95% | 98% |
Optimization of Critical Reaction Steps
Solvent Selection and Reaction Atmosphere
The choice of solvent significantly impacts reaction kinetics and product purity. Source demonstrates that replacing DMF with anhydrous tetrahydrofuran (THF) in the dimethylamination step reduces side reactions (e.g., over-alkylation) by minimizing nucleophilicity of the solvent. Additionally, conducting reactions under an inert nitrogen atmosphere prevents oxidation of sensitive intermediates, particularly when using palladium catalysts prone to deactivation.
Purification Strategies
Chromatographic purification is often necessary to isolate the target compound from by-products. Source details reverse-phase chromatography using a gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA), which enhances separation efficiency for polar intermediates. For industrial applications, crystallization remains preferred due to cost-effectiveness. The dihydrochloride salt exhibits high solubility in hot ethanol but low solubility at room temperature, enabling high recovery rates (>90%).
Analytical Characterization of Intermediates and Final Product
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity at each synthetic step. For example, the proton NMR spectrum of the free base in deuterated chloroform (CDCl₃) displays characteristic signals:
-
δ 8.2 ppm (doublet, pyridine H-3 and H-5).
-
δ 3.1 ppm (singlet, N,N-dimethylamino group).
Mass spectrometry (MS) further validates molecular weight, with the free base showing a molecular ion peak at m/z 220.2 ([M+H]⁺).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity. The final dihydrochloride salt typically exhibits ≥99% purity when analyzed using a C18 column and a mobile phase of 10 mM ammonium acetate/acetonitrile.
Challenges and Mitigation Strategies
By-Product Formation
A common side reaction is the over-alkylation of the dimethylamino group, resulting in quaternary ammonium salts. This is mitigated by:
Catalyst Deactivation
Palladium catalysts are susceptible to poisoning by sulfur-containing impurities. Pre-treatment of reagents with activated carbon and rigorous solvent drying (e.g., molecular sieves) minimizes this issue.
Scale-Up Considerations
Environmental Impact
Waste streams containing palladium are treated with chelating resins to recover metal residues, reducing environmental discharge. Solvent recovery systems (e.g., distillation) reclaim >95% of THF and dioxane.
Scientific Research Applications
Pharmacological Applications
N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride exhibits notable pharmacological activity, making it a candidate for various therapeutic applications:
-
Neurological Disorders :
- Research indicates that this compound interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. Studies have shown its potential in treating conditions such as depression and anxiety by modulating neurotransmitter levels.
-
Antitumor Activity :
- Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in malignant cells, which warrants further exploration in oncological research.
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against various bacterial strains, indicating potential use in developing new antibacterial agents. Its efficacy against resistant strains is particularly noteworthy, highlighting its importance in addressing antibiotic resistance issues.
Case Studies
Several studies have explored the applications of this compound:
-
Study on Depression Models :
- A study conducted on animal models of depression showed that administration of this compound resulted in significant behavioral improvements compared to control groups. The results suggest its potential as an antidepressant agent.
-
Anticancer Research :
- In vitro studies using human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis, supporting its candidacy for further development as an anticancer drug.
-
Antibacterial Efficacy Testing :
- Tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited significant inhibitory effects, particularly against multidrug-resistant strains, indicating its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
(a) N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Hydrochloride
- Molecular Formula : C₁₂H₂₀ClN₃
- Molecular Weight : 241.763 g/mol
- Key Difference : Replaces pyrrolidine with a 6-membered piperidine ring at position 6.
- Implications: Steric Effects: Piperidine’s larger ring increases steric hindrance compared to pyrrolidine.
(b) N,N-Dimethyl-6-(trimethylsilyl)pyridin-2-amine
Comparative Data Table
Research Implications and Gaps
- Biological Activity: While the evidence lacks direct pharmacological data, structural analogs suggest that pyrrolidine/piperidine rings and dimethylamino groups may enhance binding to CNS targets (e.g., receptors or enzymes).
- Synthetic Utility : The trimethylsilyl variant (C₁₀H₁₈N₂Si) is valuable in cross-coupling reactions due to its silicon-directed reactivity.
- Unresolved Data : Exact solubility, stability, and pharmacokinetic properties of the target compound require further experimental validation.
Q & A
Q. What are the recommended synthetic routes for N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Reacting pyridine derivatives (e.g., 6-pyrrolidin-2-ylpyridine-2-carboxylic acid) with dimethylamine using coupling agents like carbodiimides (e.g., EDC or DCC) .
- Microwave-assisted synthesis (MAOS) : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 85%) by enhancing reaction homogeneity and energy transfer .
- Hydrogenation : For intermediates, nanocatalysts (e.g., ruthenium or palladium) under 50–100 bar H₂ pressure at 80–120°C enhance efficiency .
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF or ethanol) for better solubility.
- Monitor pH during salt formation (dihydrochloride) to avoid decomposition.
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
Methodological Answer: Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for pyrrolidine ring protons (δ 1.8–2.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .
- ¹³C NMR : Verify dimethylamine groups (δ 40–45 ppm for N-CH₃) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 250.17 for C₁₁H₁₄Cl₂N₄) .
- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>95%) .
Q. How does the dihydrochloride salt form influence solubility and formulation in biological assays?
Methodological Answer:
- Solubility Enhancement : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base (<5 mg/mL) .
- Formulation Tips :
Advanced Research Questions
Q. What strategies are employed to elucidate the biological targets and mechanisms of action of this compound?
Methodological Answer:
- Receptor Binding Assays : Screen against GPCR panels (e.g., serotonin 5-HT₂A or dopamine D₂ receptors) using radioligand displacement (IC₅₀ < 1 μM for active hits) .
- Enzyme Inhibition Studies : Use kinase profiling assays (e.g., ADP-Glo™) to identify targets like JAK3 or EGFR (IC₅₀ values reported in the nanomolar range) .
- Cellular Pathway Analysis : Apply phosphoproteomics (LC-MS/MS) to map signaling changes (e.g., MAPK/ERK inhibition) .
Q. How do structural modifications, such as substituting pyrrolidine with piperidine, affect pharmacological activity?
Methodological Answer:
- Piperidine vs. Pyrrolidine :
- SAR Insights :
Q. What analytical techniques are critical for resolving contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP accumulation) to validate target engagement .
- Metabolite Profiling : Use high-resolution LC-MS to identify active metabolites that may contribute to discrepancies in IC₅₀ values .
- Batch Analysis : Compare purity and salt stoichiometry (via elemental analysis) across studies to rule out batch-specific variability .
Q. What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
